Cas no 2580225-95-0 (3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide)
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2580225-95-0
- EN300-27734569
- 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide
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- Inchi: 1S/C9H15N3O2S/c1-2-5-12-6-8(15(10,13)14)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3,(H2,10,13,14)
- InChI Key: XYOPSIUQYBXPSQ-UHFFFAOYSA-N
- SMILES: S(C1=CN(CCC)N=C1C1CC1)(N)(=O)=O
Computed Properties
- Exact Mass: 229.08849790g/mol
- Monoisotopic Mass: 229.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 86.4Ų
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734569-0.05g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
| Enamine | EN300-27734569-0.1g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
| Enamine | EN300-27734569-0.25g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
| Enamine | EN300-27734569-0.5g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-27734569-1.0g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
| Enamine | EN300-27734569-2.5g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
| Enamine | EN300-27734569-5.0g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
| Enamine | EN300-27734569-10.0g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
| Enamine | EN300-27734569-1g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 1g |
$1299.0 | 2023-09-10 | ||
| Enamine | EN300-27734569-5g |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide |
2580225-95-0 | 5g |
$3770.0 | 2023-09-10 |
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide
Professional Introduction to 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide (CAS No. 2580225-95-0)
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide (CAS No. 2580225-95-0) is a heterocyclic sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural motif, combines a pyrazole ring with both cyclopropyl and propyl substituents, and is further functionalized by a sulfonamide group at the 4-position. The combination of these structural features makes it a promising candidate for various biological applications, particularly in the development of novel therapeutic agents.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The presence of the cyclopropyl group in 3-cyclopropylpyrazole enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. This feature is particularly valuable in drug design, as it allows for better absorption and distribution within the body.
The sulfonamide moiety at the 4-position of the pyrazole ring adds another layer of functionality to the compound. Sulfonamides are well-known for their antimicrobial and anti-inflammatory properties. They interact with bacterial enzymes and inhibit essential metabolic pathways, making them effective against a range of pathogens. Additionally, sulfonamides have been used in the development of drugs targeting autoimmune diseases and cancer. The incorporation of a propyl group at the 1-position further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity to biological targets.
Recent research has highlighted the potential of 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide as a lead compound for drug discovery. Studies have demonstrated its efficacy in inhibiting specific enzymes involved in inflammation and cancer progression. For instance, preliminary in vitro studies have shown that this compound can suppress the activity of cyclooxygenase (COX), an enzyme crucial in prostaglandin synthesis and inflammation. The dual presence of cyclopropyl and propyl groups appears to enhance its binding affinity to COX enzymes, making it a potent inhibitor.
Moreover, the sulfonamide group plays a critical role in modulating the biological activity of this compound. It has been observed that sulfonamides can act as competitive inhibitors by binding to active sites on target enzymes. This mechanism is particularly relevant in the context of developing anti-inflammatory drugs, where inhibiting COX enzymes can reduce pain, fever, and inflammation. The structural flexibility provided by the pyrazole ring allows for further derivatization, enabling researchers to fine-tune the properties of the molecule for specific therapeutic applications.
In addition to its anti-inflammatory potential, 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide has shown promise in oncology research. Preclinical studies have indicated that this compound can inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it has been found to disrupt the activity of kinases that are overexpressed in various types of cancer. The cyclopropyl and propyl substituents are believed to enhance its ability to interact with these kinases, leading to potent antitumor effects.
The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the condensation of cyclopropanecarboxaldehyde with propylhydrazine to form 3-cyclopropylpyrazole. This intermediate is then subjected to sulfonylation using sulfur trioxide or other sulfonating agents to introduce the sulfonamide group at the 4-position. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to improve regioselectivity and yield.
The pharmacokinetic properties of this compound are also an area of active investigation. Studies have focused on determining its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of both lipophilic substituents (cyclopropyl and propyl) suggests that it may exhibit good oral bioavailability. However, further studies are needed to assess its metabolic stability and potential interactions with cytochrome P450 enzymes.
In conclusion, 3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonamide represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating inflammation and cancer make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanism of action and pharmacokinetic properties, this compound holds great promise for addressing unmet medical needs.
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